molecular formula C13H25N2O8PS B12785588 S-Acetylphosphopantetheine CAS No. 129932-89-4

S-Acetylphosphopantetheine

Cat. No.: B12785588
CAS No.: 129932-89-4
M. Wt: 400.39 g/mol
InChI Key: AJFWMDFTVVFMHY-NSHDSACASA-N
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Description

S-Acetylphosphopantetheine: is a derivative of phosphopantetheine, which is a key component in the biosynthesis of coenzyme A. This compound plays a crucial role in various biochemical processes, including fatty acid synthesis and energy metabolism. It is known for its stability and potential therapeutic applications, particularly in the context of neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Acetylphosphopantetheine can be synthesized through a series of chemical reactions involving the acetylation of phosphopantetheine. The process typically involves the use of acetyl chloride or acetic anhydride as acetylating agents under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar acetylation reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as chromatography for purification. The production is carried out in batch reactors with stringent control over reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: S-Acetylphosphopantetheine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-Acetylphosphopantetheine has a wide range of applications in scientific research:

Mechanism of Action

S-Acetylphosphopantetheine exerts its effects by acting as a cofactor for various enzymes involved in fatty acid synthesis and energy metabolism. It binds to acyl carrier proteins and facilitates the transfer of acyl groups, which are essential for the biosynthesis of fatty acids. The compound interacts with specific molecular targets, including enzymes like acetyl-CoA carboxylase and fatty acid synthase, and modulates their activity through covalent attachment .

Comparison with Similar Compounds

Uniqueness: S-Acetylphosphopantetheine is unique due to its stability and specific role in acetyl group transfer. Unlike phosphopantetheine, it has an acetyl group that enhances its reactivity and potential therapeutic applications. Its stability in serum makes it a promising candidate for drug development .

Properties

CAS No.

129932-89-4

Molecular Formula

C13H25N2O8PS

Molecular Weight

400.39 g/mol

IUPAC Name

S-[2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]ethyl] ethanethioate

InChI

InChI=1S/C13H25N2O8PS/c1-9(16)25-7-6-14-10(17)4-5-15-12(19)11(18)13(2,3)8-23-24(20,21)22/h11,18H,4-8H2,1-3H3,(H,14,17)(H,15,19)(H2,20,21,22)/t11-/m0/s1

InChI Key

AJFWMDFTVVFMHY-NSHDSACASA-N

Isomeric SMILES

CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)O)O

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O

Origin of Product

United States

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